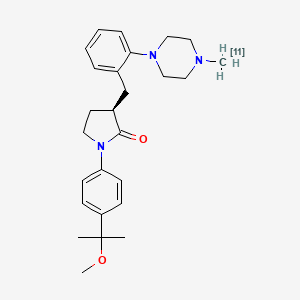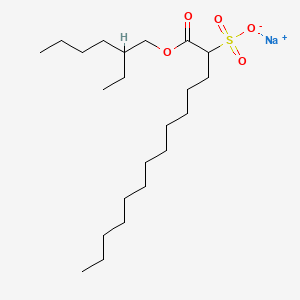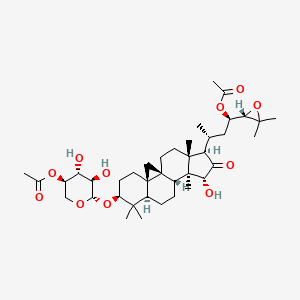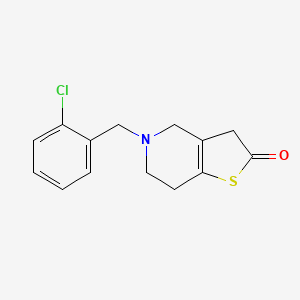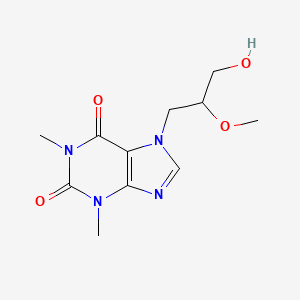
7-(3-Hydroxy-2-methoxypropyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Hydroxy-2-methoxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification at the 7-position with a 3-hydroxy-2-methoxypropyl group aims to enhance its pharmacological properties and potentially reduce side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-2-methoxypropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin, followed by the introduction of a methoxy group. The process can be summarized as follows:
Reaction with Epichlorohydrin: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.
Methoxylation: The intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to avoid side reactions and degradation of the product.
化学反应分析
Types of Reactions
7-(3-Hydroxy-2-methoxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(3-oxo-2-methoxypropyl)theophylline.
Reduction: Formation of 7-(2-methoxypropyl)theophylline.
Substitution: Formation of various substituted theophylline derivatives depending on the reagent used.
科学研究应用
7-(3-Hydroxy-2-methoxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other theophylline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 7-(3-hydroxy-2-methoxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, and allergens .
相似化合物的比较
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Dyphylline: A water-soluble derivative of theophylline with similar therapeutic effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(3-Hydroxy-2-methoxypropyl)theophylline is unique due to the presence of the 3-hydroxy-2-methoxypropyl group at the 7-position. This modification can potentially enhance its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .
属性
| 117069-94-0 | |
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
InChI 键 |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


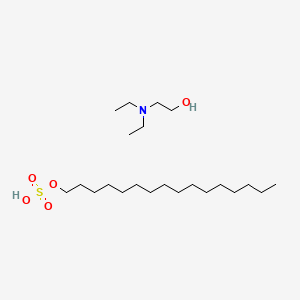
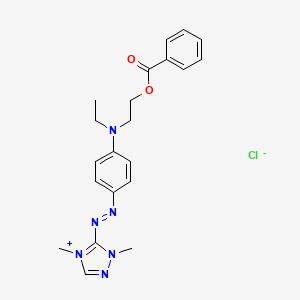
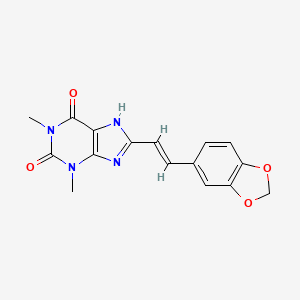
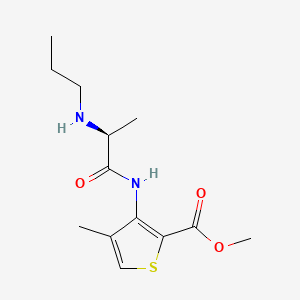
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
